(Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl group, and a trifluoromethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.
Addition of the Trifluoromethylsulfonyl Group: The trifluoromethylsulfonyl group is added through a sulfonylation reaction, typically using trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a ketone or aldehyde.
Scientific Research Applications
Chemistry
In chemistry, (Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is similar in structure but contains a phenylamino group instead of the trifluoromethylsulfonyl group.
4-ANPP (4-anilinopiperidine): Another related compound used in the synthesis of fentanyl and its analogues.
Uniqueness
The uniqueness of (Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate lies in its trifluoromethylsulfonyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H22F3NO5S |
---|---|
Molecular Weight |
373.39 g/mol |
IUPAC Name |
tert-butyl 4-[(Z)-1-(trifluoromethylsulfonyloxy)prop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22F3NO5S/c1-5-11(23-24(20,21)14(15,16)17)10-6-8-18(9-7-10)12(19)22-13(2,3)4/h5,10H,6-9H2,1-4H3/b11-5- |
InChI Key |
PSYOKZCNWOPBPS-WZUFQYTHSA-N |
Isomeric SMILES |
C/C=C(/C1CCN(CC1)C(=O)OC(C)(C)C)\OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC=C(C1CCN(CC1)C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.